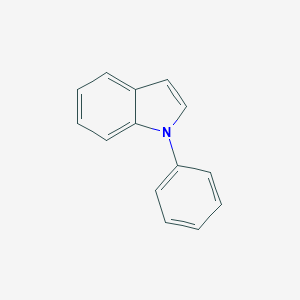

1-Phenyl-1H-indole

説明

Significance of Indole (B1671886) Scaffolds in Modern Organic and Medicinal Chemistry Research

The indole ring system, which consists of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring, is a foundational structure in a vast number of natural products and synthetic compounds. jpionline.orgderpharmachemica.com This heterocyclic scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple receptors and enzymes in the body, making it a cornerstone in drug discovery. nih.govpreprints.org

Indole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. jpionline.orgontosight.aimdpi.com The versatility of the indole moiety allows for its incorporation into a myriad of pharmacologically active molecules targeting a wide range of diseases. jpionline.org Many commercially available drugs contain the indole core, highlighting its therapeutic importance. mdpi.com For instance, the anti-inflammatory drug Indomethacin, the anticancer agents Vinblastine and Vincristine, and the antihypertensive drug Reserpine all feature the indole scaffold. preprints.orgmdpi.comnih.gov

In organic synthesis, the indole structure's inherent reactivity and versatility are leveraged to construct complex molecules. jpionline.org It serves as a critical building block for creating diverse heterocyclic compounds, often through multicomponent reactions that expand its chemical and biomedical relevance. jpionline.orgresearchgate.net The continuous development of novel synthetic methods, from classical approaches like the Fischer and Madelung syntheses to modern transition-metal-catalyzed reactions, underscores the ongoing innovation in the field. jpionline.orgderpharmachemica.com

Historical Context and Evolution of 1-Phenyl-1H-indole Research

The study of indole chemistry originated from early investigations into the dye indigo, from which the name "indole" is derived. jetir.org The synthesis of indole derivatives has evolved significantly over the years, with classical methods like the Fischer indole synthesis being fundamental to their preparation. rsc.org

Research focusing specifically on N-arylindoles, such as this compound, has gained momentum as chemists recognized the unique properties conferred by the N-phenyl substituent. This substitution influences the electronic properties of the indole ring, which can be advantageous for various applications. One-pot synthesis methods have been developed for creating this compound analogs, which involves the cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one intermediates. impactfactor.org These synthetic advancements have made such derivatives more accessible for biological screening and materials science research. impactfactor.org The evolution of synthetic strategies, including the use of catalysts like montmorillonite (B579905) and the application of reactions such as the Nenitzescu indole synthesis, has further expanded the ability to create a diverse range of N-phenylindole derivatives. nih.gov

Scope and Research Trajectories for this compound and its Derivatives

The research landscape for this compound and its derivatives is broad and dynamic, with significant potential in both medicinal chemistry and materials science. chemimpex.com These compounds serve as crucial building blocks in the synthesis of complex organic molecules and pharmaceuticals. chemimpex.comchemimpex.com

Key Research Areas:

Medicinal Chemistry: Derivatives of this compound are actively being investigated for various therapeutic applications. Structure-activity relationship (SAR) studies have shown that substitutions on the N-phenyl ring can significantly enhance biological activity. nih.gov For example, introducing hydrophobic groups at the para position of the N-phenyl ring has been found to improve antitubercular activity against Mycobacterium tuberculosis. nih.gov Derivatives are also being explored as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.govontosight.ai

Materials Science: In the field of advanced materials, this compound is utilized in the development of organic electronics. chemimpex.com It is used in the manufacturing of organic light-emitting diodes (OLEDs) and organic photovoltaics, where its properties contribute to creating flexible and lightweight devices. chemimpex.com Furthermore, it can be incorporated into polymer matrices to improve mechanical properties and thermal stability, which is valuable for aerospace and automotive applications. chemimpex.com

Biological Research: The fluorescent properties of certain derivatives make them useful as probes for imaging cellular processes, particularly in the field of neurobiology. chemimpex.com

The continued exploration of new synthetic methodologies and the investigation into the diverse applications of this compound derivatives promise to yield novel solutions in medicine and technology. chemimpex.com

Data Tables

Table 1: Selected this compound Derivatives and Their Research Applications

| Derivative Name | Area of Research | Investigated Application/Activity | Reference |

|---|---|---|---|

| Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate | Medicinal Chemistry | Intermediate for antitubercular agents | nih.gov |

| 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | Medicinal Chemistry | Anti-inflammatory activity (COX-2 inhibition) | |

| 1H-Indole, 2-(p-methoxyphenyl)-4-(oxiranylmethoxy)-1-phenyl- | Medicinal Chemistry / Materials Science | Building block for pharmaceuticals; potential use in polymer chemistry | ontosight.ai |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-diamine benzene |

| This compound |

| 2-chloro-1-(indoline-1-yl) ethanone |

| Chloroacetylchloride |

| Indole |

| Indomethacin |

| Reserpine |

| Vinblastine |

| Vincristine |

| 1-phenyl-2-(phenylamino)-ethan-1-one |

| Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate |

| 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole |

| 1H-Indole, 2-(p-methoxyphenyl)-4-(oxiranylmethoxy)-1-phenyl- |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-7-13(8-3-1)15-11-10-12-6-4-5-9-14(12)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFCBQMICVOSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185041 | |

| Record name | 1H-Indole, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31096-91-0, 16096-33-6 | |

| Record name | 1H-Indole, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031096910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016096336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCW9WE9Z9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1 Phenyl 1h Indole

Classical and Contemporary Synthetic Approaches to 1-Phenyl-1H-indole

The formation of the this compound scaffold has been accomplished through several established and evolving synthetic routes. These methodologies include cyclization reactions, N-arylation techniques, and variations of the Fischer indole (B1671886) synthesis, as well as multi-step sequences for more complex derivatives.

Cyclization Reactions in this compound Synthesis

Cyclization reactions are a cornerstone in the synthesis of the indole nucleus. One approach involves the cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one analogs. researchgate.netimpactfactor.org This method utilizes trifluoroacetic acid and glacial acetic acid under reflux conditions to yield this compound derivatives. researchgate.netimpactfactor.org The starting materials for this cyclization are themselves synthesized through the condensation of phenacyl bromide with various aromatic amines. impactfactor.org

Another notable cyclization method is the Dieckmann condensation. This intramolecular reaction has been used to produce 1-phenyl-3-hydroxy-1H-indole-2-carboxylic acid esters from 2-[(carboxymethyl)amino]benzoic acid diesters. sci-hub.se

Arylation Techniques for N-Substitution (e.g., Ullmann Reaction)

The Ullmann reaction is a classical method for forming carbon-nitrogen bonds, and it has been effectively used to introduce a phenyl group onto the nitrogen of an indole ring. sci-hub.seresearchgate.net This copper-catalyzed reaction typically involves the condensation of an indole with an aryl halide, such as bromobenzene (B47551), under basic conditions. sci-hub.se This technique has been successfully applied to convert 1H-indoles into 1-phenylindoles, including those with existing substituents like acetylamino and diethylamino groups. researchgate.net The efficiency of the Ullmann reaction can be optimized by careful selection of the catalyst, solvent, and reaction conditions, making it a viable method for large-scale synthesis. scispace.com

Fischer Indole Synthesis and its Variants Applied to this compound

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a widely used and versatile method for preparing indoles. wikipedia.orgyoutube.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.orgyoutube.com This method can be adapted to synthesize this compound by using an appropriately substituted phenylhydrazine.

The reaction is catalyzed by a range of Brønsted acids (like HCl, H₂SO₄) and Lewis acids (such as ZnCl₂, AlCl₃). wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring. wikipedia.org A modern variation of this classic reaction is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org

Multi-Step Reaction Sequences for Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives often requires multi-step reaction sequences. For instance, the creation of 2-(1H-indol-3-yl)thiazoles, which are pharmacologically significant, can be achieved through a three-step continuous flow synthesis. This sequence involves a Hantzsch thiazole (B1198619) synthesis, followed by deketalization and a Fischer indole synthesis. nih.gov This automated approach allows for the rapid generation of complex, drug-like molecules in high yields without the need to isolate intermediates. nih.gov

Another example involves a four-step sequence to produce 1-hydroxy-2-phenylindoles with alkylthio substituents. This process begins with a two-step synthesis of the initial substrates, which then undergo nitro reduction, intramolecular condensation, and a nucleophilic addition to form a 1-hydroxyindole (B3061041) intermediate. This intermediate is then alkylated in situ to yield the final product. researchgate.net

Metal-Catalyzed Synthetic Strategies for this compound Frameworks

Metal-catalyzed reactions have become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of the this compound framework has significantly benefited from these advancements, particularly through the use of palladium catalysis.

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for forming the this compound structure.

One prominent example is a domino synthesis that begins with readily available 2-(2-bromophenyl)acetonitriles. This one-pot protocol involves a Buchwald-Hartwig type coupling followed by a base-promoted intramolecular nucleophilic reaction to efficiently produce 1-phenyl-1H-indol-2-amine derivatives. rsc.org

Another strategy involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com Using a palladium/1,10-phenanthroline complex as a catalyst and phenyl formate (B1220265) as a carbon monoxide surrogate, this method can yield indoles. Good results are obtained when the starting nitrostyrene (B7858105) has an aryl substituent in the alpha position. mdpi.com

Rhodium-Catalyzed Transformations and Cycloisomerizations

Rhodium catalysts are highly effective in synthesizing indoles through various transformations, including the cycloisomerization of ortho-alkynylanilines. researchgate.net These reactions can proceed under mild conditions with low catalyst loadings. capes.gov.br A key intermediate in some of these transformations is a rhodium(I) carbene, which can be generated from propargylic alcohol derivatives. nih.gov Depending on the reaction conditions and the substituents on the aniline (B41778) nitrogen, these carbene intermediates can undergo different reaction pathways, such as cyclopropanation or dimerization, leading to complex indole derivatives. nih.gov

Rhodium-catalyzed reactions also enable the construction of more complex fused-ring systems. For instance, rhodium(I) can catalyze a dearomative cycloisomerization of 1H-indole N-tethered o-alkynylphenyl nitrones to produce spirocyclic pyrido[1,2-a]indoles. rsc.org Furthermore, rhodium-catalyzed oxidative annulation of 2- or 7-phenyl-1H-indoles with alkenes or alkynes, using molecular oxygen as the sole oxidant, can assemble valuable polycyclic structures like 6H-isoindolo[2,1-a]indoles and indolo[2,1-a]isoquinolines. nih.gov Mechanistic studies suggest that these reactions can proceed through the formation of a five-membered rhodacycle intermediate via ortho-C-H activation. nih.gov

A notable rhodium-catalyzed method involves the cycloisomerization of o-alkynylanilines, which can be extended to include an intermolecular conjugate addition to yield 2,3-disubstituted indoles. researchgate.net Additionally, rhodium-catalyzed C-H activation and annulation of arenes with alkynes provide another route to indole formation. researchgate.net

Table 1: Examples of Rhodium-Catalyzed Reactions for Indole Synthesis

| Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|

| o-Alkynylanilines | Rhodium catalyst | 2,3-disubstituted indoles | researchgate.net |

| Acetanilides and alkynes | Rhodium catalyst | Wide range of indoles | researchgate.net |

| 1H-Indole N-tethered o-alkynylphenyl nitrones | Rhodium(I) catalyst | Spirocyclic pyrido[1,2-a]indoles | rsc.org |

| 2- or 7-Phenyl-1H-indoles and alkynes/alkenes | [Cp*RhCl₂]₂ / n-Bu₄NOAc | Fused polycyclic indoles (e.g., 6H-isoindolo[2,1-a]indoles) | nih.gov |

Copper-Catalyzed Reactions and Variants

Copper-catalyzed reactions, particularly variants of the Ullmann condensation, are a cornerstone in the synthesis of N-aryl heterocycles, including this compound. nih.gov This method involves the condensation of an aromatic halide, such as bromobenzene, with an indole in the presence of a copper catalyst and a base. sci-hub.seresearchgate.net The Ullmann reaction has been successfully used to convert 1H-indoles into 1-phenyl-1H-indoles, which can then be further functionalized. sci-hub.seresearchgate.net For example, an Ullmann reaction with bromobenzene can be used to prepare 1-phenylindole-2-carboxylic acid derivatives. sci-hub.seresearchgate.net

Modern variations of copper-catalyzed N-arylation often employ ligands like L-proline to facilitate the reaction under milder conditions. researchgate.net Copper catalysts are also effective in domino reactions. For instance, a copper(II)-catalyzed domino coupling/cyclization of 2-alkynylanilines with boronic acids under aerobic conditions allows for the straightforward synthesis of 1,2-disubstituted indoles. organic-chemistry.org

Furthermore, copper catalysis can be used for the synthesis of more complex indole-containing systems. A one-pot synthesis of indolo[1,2-a]quinolines has been developed using substituted 2-methylindoles and 2-iodobenzaldehyde (B48337) with a copper(I) iodide/L-proline catalytic system. researchgate.net Mechanistic studies indicate this transformation proceeds through an intermolecular Knoevenagel condensation followed by an intramolecular Ullmann-type coupling. researchgate.net Copper catalysts are also utilized in the synthesis of N-vinylindoles through the cyclization of N-(2-alkynylphenyl)imines. rsc.org

Table 2: Examples of Copper-Catalyzed Reactions for Indole Synthesis

| Reaction Type | Starting Materials | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Ullmann Reaction | 1H-indoles and bromobenzene | Copper oxide, Potassium hydroxide | 1-Phenyl-1H-indoles | sci-hub.seresearchgate.net |

| Domino Coupling/Cyclization | 2-Alkynylanilines and boronic acids | Copper(II) catalyst | 1,2-Disubstituted indoles | organic-chemistry.org |

| One-Pot Synthesis | Substituted 2-methylindoles and 2-iodobenzaldehyde | CuI, L-proline, Cs₂CO₃ | Indolo[1,2-a]quinolines | researchgate.net |

| N-Arylation of bis(indolyl)methanes | bis(indolyl)methanes and aryl halides | Copper-based catalysts (e.g., CuI, CuFe₂O₄, CuO) | N-Aryl bis(indolyl)methanes | academie-sciences.fr |

Advanced Synthetic Techniques and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for constructing the this compound scaffold. These include domino reactions, electrochemical methods, and microwave-assisted synthesis.

Domino and one-pot reactions offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single synthetic operation without isolating intermediates. An efficient one-pot domino synthesis of 1-phenyl-1H-indol-2-amine derivatives has been developed from 2-(2-bromophenyl)acetonitriles. rsc.orgnih.gov This process involves a palladium-catalyzed Buchwald-Hartwig type coupling followed by a base-promoted intramolecular nucleophilic cyclization. rsc.orgnih.govthieme-connect.com

Another example is the concatenation of Suzuki coupling and Buchwald-Hartwig amination in a one-pot process to produce C,N-diarylated indoles. nih.govresearchgate.net This sequentially palladium-catalyzed reaction allows for the synthesis of 1,5-diaryl-1H-indoles from simple starting materials without the need for additional catalyst loading between steps. nih.govresearchgate.net A one-pot synthesis of this compound analogues has also been reported through the cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one using trifluoroacetic acid in acetic acid. researchgate.netimpactfactor.org

A [3+2] cyclization strategy provides a domino approach to 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. researchgate.net This method involves the reaction of imines with the anion of a substituted phenylacetate, which initiates an addition followed by a ring-closing SNAr process and subsequent air oxidation to form the indole ring. researchgate.net

Electrochemical synthesis is emerging as a powerful and green tool in organic chemistry, often avoiding the need for chemical oxidants or reductants. Electrosynthesis has been applied to the construction of the indole core through the annulation of N-aryl enamines mediated by iodides. chim.it These reactions can be carried out in an undivided cell at room temperature. chim.it

C-H functionalization represents a highly atom-economical approach to modifying existing molecular scaffolds. The direct functionalization of the indole nucleus is a key area of research. For example, the electrochemical synthesis of phosphorylated indoles has been achieved using ferrocene (B1249389) as a mediator, which avoids external oxidants. beilstein-journals.org Mechanistic studies of such electrochemical reactions often point to radical pathways. researchgate.net For instance, detailed investigations involving cyclic voltammetry and electron paramagnetic resonance spectroscopy have suggested the involvement of iminoxyl radicals in the electrochemical synthesis of 1H-indazole N-oxides. researchgate.net

Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. sciforum.net The Madelung indole synthesis, which traditionally requires very high temperatures, has been adapted to microwave conditions. The conversion of N-o-tolylbenzamide to 2-phenyl-1H-indole can be achieved under solvent-free conditions using potassium tert-butoxide as a base with microwave irradiation. sciforum.net

Microwave irradiation has also been employed in the synthesis of various indole derivatives. For instance, it has been used to facilitate the Corey-Chaykovsky reaction for preparing oxiranes, which are precursors to antifungal triazole alcohols containing an indole moiety. researchgate.net In another application, a Lewis acid-surfactant-combined nanocatalyst was used for the microwave-assisted synthesis of bis(indolyl)methanes from indole and aromatic benzaldehydes under solvent-free grinding conditions. tandfonline.com The synthesis of N'-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides was also significantly improved by using microwave assistance, reducing reaction times from hours to minutes and increasing yields. acs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Madelung Indole Synthesis | High temperatures (360-380°C) with alkoxides | Solvent-free, potassium tert-butoxide, max temp 160-330°C | sciforum.net |

| Synthesis of Oxirane Precursors | Conventional heating | High yields, reduced reaction time | researchgate.net |

| Synthesis of substituted hydrazides | 7-9 hours reflux | 9-10 minutes, improved yield (79-92%) | acs.org |

Electrochemical Synthesis and C-H Functionalization

Reactivity and Mechanistic Studies of this compound Derivatives

Understanding the reactivity and reaction mechanisms of this compound derivatives is crucial for designing new synthetic routes and predicting product outcomes. The indole nucleus is electron-rich and generally undergoes electrophilic substitution, primarily at the C3 position. However, the presence of the N-phenyl group can influence this reactivity.

Mechanistic studies of palladium-catalyzed domino reactions, such as the synthesis of 1-phenyl-1H-indol-2-amines, confirm a sequence involving a Buchwald-Hartwig C-N coupling followed by an intramolecular base-induced nucleophilic cyclization. thieme-connect.com In the case of one-pot Suzuki-Buchwald-Hartwig reactions, the Suzuki coupling is typically performed first to avoid side reactions. nih.gov

The reactivity of conjugated nitrosoalkenes towards indole derivatives has been studied, revealing that the reaction of 1-arylnitrosoethylenes with indole can lead to unexpected N-alkylated products in addition to the expected C3-alkylation. researchgate.net Mechanistic proposals for one-pot syntheses often involve the in-situ generation of reactive intermediates. For example, a plausible mechanism for the synthesis of 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyls suggests that 1-phenyl-2-(phenylamino)ethan-1-one first undergoes a nucleophilic substitution. frontiersin.org

Mechanistic investigations into rhodium-catalyzed transformations have identified key intermediates. For instance, the cycloisomerization of alkynyl anilines may proceed through the nucleophilic capture of a vinylidene intermediate. capes.gov.br In other cases, such as the synthesis of bis(indolyl)methanes, mechanistic studies indicate that an (η³-benzyl)palladium(II) complex, formed from a Pd(0) species and benzyl (B1604629) alcohol, activates the C-H bond at the C3-position of the indole. researchgate.net

Protonation and Electrophilic Aromatic Substitution Reactions

The indole ring system is characterized as a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack. The pyrrole (B145914) moiety of the indole is significantly more electron-rich than the benzene (B151609) ring, making it the primary site for electrophilic substitution. Generally, the most favored position for electrophilic attack is C3, which is estimated to be 10¹³ times more reactive than benzene. atamanchemicals.com This preference is attributed to the superior stability of the resulting cation intermediate, where the positive charge can be effectively delocalized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene ring. bhu.ac.in If the C3 position is already occupied, electrophilic substitution typically occurs at the C2 position. Should both C2 and C3 be substituted, the electrophile will then target the C6 position on the carbocyclic ring. bhu.ac.in

Protonation: Indole is a weak base, with a pKa of -3.5 for its conjugate acid. bhu.ac.in While the nitrogen atom can be protonated, the most thermodynamically stable cation is formed through protonation at the C3 position, resulting in a 3H-indolium cation. bhu.ac.in This C3-protonated species is particularly stable because it preserves the aromaticity of the fused benzene ring. bhu.ac.in In strongly acidic environments, the extensive protonation at C3 can deactivate the pyrrole ring towards further electrophilic attack, leading to substitution on the benzene ring, most commonly at the C5 position. atamanchemicals.comnih.gov

Electrophilic Aromatic Substitution Reactions: Various electrophilic substitution reactions have been documented for indole derivatives, including those with a phenyl group at the N1 position. These reactions underscore the influence of both the indole nucleus and the N-phenyl substituent on the regioselectivity of the substitution.

Nitration: Direct nitration of indole with strong acids like nitric and sulfuric acid can lead to polymerization. bhu.ac.in Therefore, milder, non-acidic nitrating agents such as benzoyl nitrate (B79036) or ethyl nitrate are often employed to achieve nitration at the C3 position. bhu.ac.in In the case of 2-phenylindole, nitration can be regioselectively directed to the C5 position under strongly acidic conditions that protect the C3 position via protonation. nih.gov

Halogenation: Halogenation of indoles can be achieved using various reagents. For instance, N-bromosuccinimide can selectively oxidize indole to oxindole. atamanchemicals.com

Formylation: The Vilsmeier-Haack reaction, which uses a mixture of phosphoryl chloride and dimethylformamide, results in the formylation of indole exclusively at the C3 position at room temperature. atamanchemicals.com

Mannich Reaction: The Mannich reaction of indole with formaldehyde (B43269) and dimethylamine (B145610) produces gramine, a valuable synthetic intermediate. atamanchemicals.com

Michael Addition: Indoles can react with α,β-unsaturated ketones, nitriles, and nitro compounds in the presence of an acid catalyst to yield 3-substituted products. bhu.ac.in

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Indoles

| Reaction | Reagent(s) | Primary Position of Attack | Notes |

|---|---|---|---|

| Protonation | Strong Acid | C3 | Forms a stable 3H-indolium cation. bhu.ac.in |

| Nitration | Benzoyl nitrate / Ethyl nitrate | C3 | Milder conditions prevent polymerization. bhu.ac.in |

| Nitration | Nitric acid / Sulfuric acid | C5 | Occurs when C3 is protonated and deactivated. atamanchemicals.comnih.gov |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C3 | Highly selective for the C3 position. atamanchemicals.com |

| Mannich Reaction | Formaldehyde / Dimethylamine | C3 | Forms gramine. atamanchemicals.com |

| Michael Addition | α,β-unsaturated electrophiles / Acid | C3 | Adds to the electrophilic double bond. bhu.ac.in |

Cycloaddition Reactions and Ring Expansions/Contractions

The C2–C3 double bond of the indole nucleus is the primary site for cycloaddition reactions. atamanchemicals.com These reactions provide powerful methods for constructing more complex heterocyclic systems.

Cycloaddition Reactions:

[2+2] Cycloaddition: The reaction of 1H-indoles with ortho-(trimethylsilyl)aryl triflates can lead to [2+2] cycloaddition products, especially when there is increased steric hindrance at the C2 position of the indole. researchgate.net

[3+2] Cycloaddition: Dearomative [3+2] cycloaddition reactions between 3-nitroindoles and fumaric acid amide esters have been reported. researchgate.net Another example is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from isatin (B1672199) and l-proline, with chalcones to form spiro[indole-3,3'-pyrrolizine] derivatives. mdpi.com

[4+2] Cycloaddition (Diels-Alder): Indoles can act as dienophiles in Diels-Alder reactions. For example, they react with conjugated azoalkenes. core.ac.uk Enantioselective inverse-electron-demand Diels-Alder reactions of indoles with 2-(2-nitrovinyl)-1,4-benzoquinone have been achieved using a chiral bisoxazoline/zinc complex as a catalyst. researchgate.net

[4+3] Cycloaddition: The synthesis of cyclohepta[b]indole derivatives can be accomplished through the dearomative (4+3) cycloaddition reaction of 2-vinylindoles with in situ generated oxyallyl cations. researchgate.net

[5+2] Cycloaddition: A mild dearomative [5+2] cycloaddition of 1H-indoles with ortho-(trimethylsilyl)aryl triflates allows for the synthesis of dibenzo[b,e]azepine derivatives. researchgate.net Mechanistic studies suggest this proceeds through an initial [2+2] cycloaddition followed by a ring expansion. researchgate.net Calcium-catalyzed formal [5+2] cycloadditions of indolyl alkylidene β-ketoesters with olefins also yield cyclohepta[b]indole derivatives. researchgate.net

Ring Expansions and Contractions:

Ring Expansion: Phenylnitrene, which can be generated from phenyl azide (B81097), can undergo ring expansion to form 1-azacyclohepta-1,2,4,6-tetraene. acs.org Highly functionalized benzazepines have been synthesized via the thermal ring expansion of indoles with dialkyl acetylenedicarboxylates in the absence of a solvent or catalyst. researchgate.net A phosphine-promoted ring expansion of 2-arylideneindan-1,3-diones with diyneoates has also been reported to produce naphthoquinones fused with a five-membered ring. acs.org

Ring Contraction: Phenylnitrene can also undergo direct ring contraction to yield cyanocyclopentadiene. acs.org The seven-membered ring of benzazepines can contract in the presence of a base like potassium tert-butoxide to give 3-alkenylated indole derivatives. researchgate.net Additionally, a ring contraction of naphthoquinones to spiro indan-1,3-diones via a bhu.ac.in sigmatropic rearrangement has been observed upon oxidation with mCPBA. acs.org

Table 2: Examples of Cycloaddition and Ring Transformation Reactions of Indoles

| Reaction Type | Reactants | Product Type |

|---|---|---|

| [2+2] Cycloaddition | 1H-indole, ortho-(trimethylsilyl)aryl triflate | Fused cyclobutane (B1203170) derivatives |

| [3+2] Cycloaddition | 3-Nitroindole, fumaric acid amide ester | Pyrrolo[2,3-b]indole derivatives researchgate.net |

| [4+2] Cycloaddition | Indole, conjugated azoalkene | Tetrahydropyridazine-fused indoles core.ac.uk |

| [5+2] Cycloaddition | 1H-indole, ortho-(trimethylsilyl)aryl triflate | Dibenzo[b,e]azepine derivatives researchgate.net |

| Ring Expansion | Indole, dialkyl acetylenedicarboxylate | Benzazepine derivatives researchgate.net |

| Ring Contraction | Benzazepine, KOt-Bu | 3-Alkenylated indole researchgate.net |

Functional Group Transformations and Derivatization

The functionalization of the this compound scaffold is crucial for modifying its chemical and biological properties. Transformations can occur at the nitrogen atom, the C2 and C3 positions of the pyrrole ring, and at various positions on the carbocyclic ring.

N-1 Functionalization: The nitrogen atom of the indole ring is a key site for derivatization. Palladium-catalyzed reactions are widely used for N-1 functionalization, allowing for the introduction of various substituents. jpionline.org

C2 and C3 Functionalization:

C2-Arylation: Direct C2 arylation of indoles can be achieved using palladium or rhodium-catalyzed coupling reactions with aryl iodides. nih.gov

C2-Lithiation: The hydrogen at the C2 position is the next most acidic proton after the N-H proton. atamanchemicals.com In N-protected indoles, reaction with strong bases like butyllithium (B86547) or lithium diisopropylamide leads to selective lithiation at the C2 position, creating a potent nucleophile for subsequent reactions with electrophiles. atamanchemicals.com

C2 and C3-Disubstitution: Iron(II)-catalyzed amination of aromatic C-H bonds through the ring-opening of 2H-azirines can lead to the synthesis of 2,3-disubstituted indoles. jpionline.org

Other Functionalizations:

C4-Functionalization: Rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C4 position of unprotected indoles. jpionline.org

Oxidative Coupling: The carbonyl group in compounds like 1H-indol-2-yl(phenyl)methanone can undergo oxidative coupling reactions in the presence of iodine in dimethyl sulfoxide.

One-Pot Syntheses: Efficient "one-pot" methods have been developed for synthesizing derivatives. For example, substituted 1-phenyl-1H-benzimidazoles can be synthesized from 2-nitro-N-phenylaniline through an iron-catalyzed reduction and cyclization. sioc-journal.cn

Medicinal Chemistry and Pharmacological Potential of 1 Phenyl 1h Indole Derivatives

Antineoplastic and Anticancer Activities

Derivatives of 1-phenyl-1H-indole have demonstrated significant potential as antineoplastic and anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death. nih.gov These mechanisms include the modulation of apoptosis, inhibition of key enzymes in cancer immunity, disruption of protein homeostasis, and direct anti-proliferative effects on a variety of cancer cells. nih.govmdpi.comnih.govnih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Myeloid cell leukemia 1 (Mcl-1) often overexpressed in cancer cells, contributing to their survival and resistance to therapy. mdpi.comsci-hub.se Consequently, developing dual inhibitors that target both Bcl-2 and Mcl-1 is a promising strategy in cancer treatment. mdpi.comsci-hub.se

This compound derivatives have emerged as a new class of potent dual Bcl-2/Mcl-1 inhibitors. mdpi.compreprints.org For instance, a derivative known as WL-276, derived from the this compound molecule, was found to suppress Bcl-2 by 71% and Mcl-1 by 54%. nih.gov Further studies have led to the synthesis of novel indole (B1671886) derivatives with potent dual inhibitory activity. One such compound demonstrated significant inhibition with an IC₅₀ value of 7.63 μM for Bcl-2 and 1.53 μM for Mcl-1, comparable to the reference compound AT-101. mdpi.com Another study highlighted a derivative with high binding affinities for both proteins, recording Kᵢ values of 0.41 μM for both Bcl-2 and Mcl-1, while showing no significant activity against the related protein Bcl-XL. mdpi.com These findings underscore the potential of the this compound scaffold for developing effective dual-target anticancer agents that can overcome resistance mechanisms. mdpi.comnih.gov

Table 1: Activity of this compound Derivatives as Bcl-2/Mcl-1 Inhibitors

| Compound | Target | Activity | Value | Reference |

|---|---|---|---|---|

| Derivative from Liu et al. | Bcl-2 | IC₅₀ | 7.63 μM | mdpi.com |

| Mcl-1 | IC₅₀ | 1.53 μM | mdpi.com | |

| Derivative from Almehdi et al. | Bcl-2 | Kᵢ | 0.41 μM | mdpi.com |

| Mcl-1 | Kᵢ | 0.41 μM | mdpi.com | |

| WL-276 | Bcl-2 | Suppression | 71% | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune response by catabolizing the amino acid tryptophan, which is essential for T-cell function. researchgate.netresearchgate.net Overexpression of IDO1 in the tumor microenvironment helps cancer cells evade the immune system, making it a prime target for cancer immunotherapy. researchgate.netnih.gov

Structure-based design has led to the development of potent this compound-based IDO1 inhibitors. A series of 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles were designed, with one of the most potent compounds exhibiting a strong IDO1 inhibitory activity with an IC₅₀ of 0.16 μM. nih.govresearchgate.net Computational docking simulations suggested that specific structural features, such as a hydroxyl group, favorably interact with residues in the enzyme's active site, enhancing potency. nih.govresearchgate.net In another study, structural optimization of 1-phenyl-1H-naphtho[2,3-d] ajgreenchem.comresearchgate.netiiarjournals.orgtriazole-4,9-dione derivatives yielded a compound with an exceptionally potent IC₅₀ value of 5 nM for IDO1. nih.gov This compound also showed considerable anti-tumor activity in mouse models with no obvious toxicity. nih.gov Furthermore, a series of phenyl urea (B33335) derivatives were identified as powerful IDO1 inhibitors, with IC₅₀ values in the range of 0.1–0.6 μM. researchgate.net These examples highlight the adaptability of the indole scaffold for creating highly potent and selective IDO1 inhibitors for cancer immunotherapy. nih.govresearchgate.netnih.gov

Table 2: IDO1 Inhibitory Activity of this compound Derivatives

| Compound Class | Most Potent Compound | IC₅₀ (IDO1) | Reference |

|---|---|---|---|

| 2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles | Not specified | 0.16 μM | nih.govresearchgate.net |

| 1-Phenyl-1H-naphtho[2,3-d] ajgreenchem.comresearchgate.netiiarjournals.orgtriazole-4,9-diones | Compound 38 | 5 nM | nih.gov |

The AAA+ (ATPases Associated with various cellular Activities) enzyme p97 plays a critical role in protein homeostasis by facilitating the degradation of proteins through the proteasome and autophagy pathways. nih.govresearchgate.net Its essential function in maintaining cellular protein quality control makes it an attractive target for cancer therapy, as tumor cells are often under high proteotoxic stress. nih.gov

A high-throughput screening campaign identified a 2-phenyl indole scaffold as an allosteric inhibitor of p97. nih.govacs.org Subsequent optimization of this scaffold led to the development of potent inhibitors. An early compound from this series inhibited the ATPase activity of p97 with an IC₅₀ of 0.99 μM (at 100 μM ATP). nih.govacs.org Structure-activity relationship (SAR) studies guided the optimization of a flexible side-chain, where the addition of an N-alkyl piperazine (B1678402) group resulted in compounds with significantly improved potency. nih.gov For example, the cyclobutane-containing derivative 23 inhibited p97 with an IC₅₀ of 20 nM. acs.org Molecular modeling, based on a cryo-EM structure of a phenyl indole derivative bound to p97, rationalized the high potency of these allosteric inhibitors, which bind to a site within the D2 domain of the enzyme. acs.org

Table 3: Inhibitory Activity of 2-Phenyl Indole Derivatives Against p97 ATPase

| Compound | Description | IC₅₀ (p97) | Reference |

|---|---|---|---|

| 1 | Early phenyl indole hit | 0.99 μM (at 100 μM ATP) | nih.govacs.org |

| 23 | Optimized N-Me piperazine cyclobutane (B1203170) analog | 20 nM | acs.org |

| 24 | N-iPr piperazine cyclobutane analog | ~100 nM | acs.org |

| 25 | N-Me piperazine oxetane (B1205548) analog | 90 nM | acs.org |

Derivatives based on the this compound structure have demonstrated broad anti-proliferative activity against a range of human cancer cell lines. ajgreenchem.comiiarjournals.org The specific substitutions on the indole and phenyl rings significantly influence their potency and selectivity. ajgreenchem.comtandfonline.com

In one study, a series of 3-(6-phenylimidazo[2,1-b] ajgreenchem.comiiarjournals.orgtandfonline.comthiadiazol-2-yl)-1H-indoles were evaluated. iiarjournals.orgiiarjournals.org Compound 1g from this series showed remarkable anti-proliferative activity against a full panel of sixty human cancer lines, with GI₅₀ values ranging from 1.67 to 10.3 μM. iiarjournals.orgiiarjournals.org Another investigation into (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives found that compound 9e , which contains a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, exhibited very high potency with IC₅₀ values of 0.17 μM against MCF-7 (breast), 0.16 μM against HT29 (colon), and 0.37 μM against HeLa (cervical) cancer cell lines. tandfonline.com A separate study on ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives revealed that compounds MDT-32 and MDT-47 , which feature electron-withdrawing fluorine groups, had potent activity against ER-α-positive breast cancer cells (T47D and MCF-7). ajgreenchem.com

Table 4: Anti-Proliferative Activity of this compound Derivatives

| Compound | Derivative Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| 1g | 3-(6-Phenylimidazo[2,1-b] ajgreenchem.comiiarjournals.orgtandfonline.comthiadiazol-2-yl)-1H-indole | Full NCI-60 panel | 1.67 - 10.3 μM | iiarjournals.orgiiarjournals.org |

| 9e | (3′,4′,5′-Trimethoxyphenyl)-indolyl-propenone | MCF-7 (Breast) | 0.17 μM | tandfonline.com |

| HT29 (Colon) | 0.16 μM | tandfonline.com | ||

| HeLa (Cervical) | 0.37 μM | tandfonline.com | ||

| MDT-32 | ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine | T47D (Breast) | >50% inhibition | ajgreenchem.com |

| MCF-7 (Breast) | >50% inhibition | ajgreenchem.com | ||

| MDT-47 | ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine | T47D (Breast) | >50% inhibition | ajgreenchem.com |

Inhibition of AAA+ ATPases (e.g., p97) for Protein Homeostasis Modulation

Anti-Infective Properties of this compound Compounds

The indole nucleus is a key pharmacophore in the development of anti-infective agents due to its ability to interact with various microbial targets. humanjournals.com this compound derivatives have been synthesized and evaluated for their activity against a spectrum of pathogenic bacteria. nih.govijpsonline.com

Research has shown that this compound derivatives possess antibacterial activity, though their effectiveness can vary significantly depending on the specific bacterial strain and the chemical structure of the compound. researchgate.netijpsonline.com

Some studies indicate that certain indole derivatives are more potent against Gram-positive bacteria. For example, a series of isatin (B1672199) derivatives were found to be more active against Staphylococcus aureus (MIC = 0.026-0.226 mmol L⁻¹) and Bacillus subtilis (MIC = 0.348-1.723 mmol L⁻¹) compared to Gram-negative bacteria. researchgate.net In contrast, another study on 2-phenyl-1H-indoles found that Gram-negative bacteria, such as Pseudomonas sp. and Enterobacter sp., were more susceptible than the Gram-positive Bacillus sp. ijpsonline.com A series of indole-1,2,4 triazole conjugates showed moderate activity against tested Gram-negative strains, with MIC values around 250 µg/mL, which was lower than the MIC of ampicillin (B1664943) against Escherichia coli (500 µg/mL). nih.gov Furthermore, indole-based chalcones have also been investigated, with one derivative, 3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indole, showing good inhibition against the Gram-positive Staphylococcus aureus and the Gram-negative Klebsiella pneumoniae. derpharmachemica.com These varied findings highlight the broad potential of the this compound scaffold in the search for new antibacterial agents.

Table 5: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Isatin Derivatives | Staphylococcus aureus (Gram-positive) | 0.026-0.226 mmol L⁻¹ | researchgate.net |

| Bacillus subtilis (Gram-positive) | 0.348-1.723 mmol L⁻¹ | researchgate.net | |

| Gram-negative bacteria | 0.817-7.393 mmol L⁻¹ | researchgate.net | |

| 2-Phenyl-1H-indoles | Enterobacter sp. (Gram-negative) | Inhibition diameter 8-9.5 mm at 100 µg/ml | ijpsonline.com |

| Indole-1,2,4 Triazole Conjugates | Escherichia coli (Gram-negative) | ~250 µg/mL | nih.gov |

| Pseudomonas aeruginosa (Gram-negative) | ~250 µg/mL | nih.gov | |

| Bacillus subtilis (Gram-positive) | 250-500 µg/mL | nih.gov | |

| Indole-based Chalcone (B49325) | Staphylococcus aureus (Gram-positive) | Zone of inhibition: 16 mm at 10 µg/ml | derpharmachemica.com |

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal properties. For instance, certain 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole (B1198619) derivatives have been synthesized and evaluated for their in vitro antifungal activity against Aspergillus niger and Candida albicans. acs.org Several of these compounds exhibited good activity against A. niger, with some showing comparable efficacy to the reference drug Ravuconazole. acs.org

In another study, a series of 1-((2-oxo-2-phenylethyl)-2-phenyl-1H-indol-3-yl)methylene semicarbazone derivatives were prepared and showed good antifungal activity. humanjournals.com Similarly, indole-based chromene derivatives synthesized from 2-phenyl-1H-indol-3-carbaldehyde demonstrated potent antifungal effects. humanjournals.com Furthermore, some 5-substituted-3-phenyl-N-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxy hydrazides have been screened for their antifungal activity against A. niger and C. albicans, with halogen-substituted derivatives showing excellent inhibition. nih.gov

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound Class | Fungal Strain(s) | Key Findings | Reference(s) |

| 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | Aspergillus niger, Candida albicans | Good activity against A. niger; some comparable to Ravuconazole. | acs.org |

| 1-((2-oxo-2-phenylethyl)-2-phenyl-1H-indol-3-yl)methylene semicarbazones | Not specified | Good antifungal activity observed. | humanjournals.com |

| Indole-based chromenes | Not specified | Potent antifungal effects. | humanjournals.com |

| 5-substituted-3-phenyl-N-(substituted-2-oxo-2H-pyrano[2,3-b]quinoline-3-carbonyl)-1H-indole-2-carboxy hydrazides | Aspergillus niger, Candida albicans | Halogen-substituted derivatives showed excellent inhibition. | nih.gov |

| 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one derivatives | Aspergillus niger, Candida albicans | Compound C-2 was the most potent against the tested strains. | nanobioletters.com |

Antitubercular Activity

The this compound scaffold has been extensively investigated for its potential against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. mdpi.comrjpn.orgnih.gov A series of 3-phenyl-1H-indole derivatives were synthesized and evaluated for their in vitro activity against the H37Rv strain of Mtb. mdpi.com One compound, in particular, demonstrated significant potency with a minimum inhibitory concentration (MIC) of 8.4 μM and was also active against multidrug-resistant Mtb strains. mdpi.com This compound exhibited bactericidal activity and a strong time-dependent behavior. mdpi.com

Hydrazone and nitrovinyl analogs derived from indole-3-carboxaldehydes have also been synthesized and screened for their antitubercular activity. researchgate.net Several of these compounds showed inhibitory activity at a concentration of 6.25 µg/mL. researchgate.net Further studies on 5-fluoro-3-phenyl-1H-indole derivatives, including hydrazides and their cyclization products, revealed potent analogs with an inhibition range of 91–95% at 6.25 μg/mL against M. tuberculosis H37Rv. researchgate.net

N-alkylated indole chalcone derivatives have also been evaluated for their effectiveness against the H37Rv strain. ijpsjournal.com Two compounds, (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-butyl-1H-indol-3-yl)prop-2-en-1-one and (E)-1-(4-bromo-2-hydroxyphenyl)-3-(1-pentyl-1H-indol-3-yl)prop-2-en-1-one, demonstrated antitubercular activity with MIC values of 04 µg/mL and 08 µg/mL, respectively. ijpsjournal.com

Table 2: Antitubercular Activity of Selected this compound Derivatives against M. tuberculosis H37Rv

| Compound Series | Key Findings | Reference(s) |

| 3-Phenyl-1H-indoles | A lead compound showed an MIC of 8.4 μM against H37Rv and multidrug-resistant strains. | mdpi.commdpi.com |

| Indole-3-carboxaldehyde hydrazone and nitrovinyl analogs | Active compounds identified with IC50 values as low as 1.6 µg/mL. | researchgate.net |

| 5-Fluoro-3-phenyl-1H-indole derivatives | Potent analogs showed 91–95% inhibition at 6.25 μg/mL. | researchgate.net |

| N-Alkylated indole chalcones | Lead compounds exhibited MIC values of 04 µg/mL and 08 µg/mL. | ijpsjournal.com |

Antiviral Activity

Derivatives of this compound have shown promise as broad-spectrum antiviral agents. researchgate.netijpsr.com Studies have investigated their activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Coxsackie B Virus, and Yellow Fever Virus. researchgate.netnih.govnih.gov

One study reported that methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate displayed significant activity against Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), HIV-1, and Respiratory Syncytial Virus (RSV). researchgate.net Another series of indole-2-carboxylate (B1230498) derivatives were synthesized and evaluated for their broad-spectrum antiviral activity. nih.gov Compound 8f from this series showed the highest selectivity index (SI) of 17.1 against Coxsackie B3 virus. nih.gov

Furthermore, some unsymmetrical methylene (B1212753) derivatives of indole showed moderate antiviral activity against HIV-1, BVDV, YFV, and Coxsackie B2 virus. researchgate.net In a separate investigation, novel benzo-heterocyclic amine derivatives were synthesized, with compounds 3f and 3g demonstrating potent activity against both RNA viruses (influenza A, HCV, and Cox B3 virus) and a DNA virus (HBV) at low micromolar concentrations. nih.gov Additionally, newly synthesized benzotriazole-based derivatives were tested against a wide spectrum of RNA viruses, with several compounds showing selective activity against Coxsackievirus B5. mdpi.com

Table 3: Antiviral Activity of Selected this compound Derivatives

| Compound/Series | Virus(es) | Key Findings | Reference(s) |

| Methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate | YFV, BVDV, HIV-1, RSV | Showed significant antiviral activity. | researchgate.net |

| Indole-2-carboxylate derivatives | Coxsackie B3 virus | Compound 8f had the highest selectivity index (17.1). | nih.gov |

| Unsymmetrical methylene derivatives of indole | HIV-1, BVDV, YFV, Coxsackie B2 virus | Displayed moderate antiviral activity. | researchgate.net |

| Benzo-heterocyclic amine derivatives | Influenza A, HCV, Cox B3, HBV | Compounds 3f and 3g showed potent broad-spectrum activity. | nih.gov |

| Benzotriazole-based derivatives | Coxsackievirus B5 | Several compounds exhibited selective activity with EC50 values between 6 and 18.5 μM. | mdpi.com |

Anti-Inflammatory and Immunomodulatory Effects

The this compound scaffold is a key feature in compounds exhibiting anti-inflammatory and immunomodulatory properties. mdpi.comresearchgate.netinnovareacademics.in Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole structure. mdpi.com Recent research has focused on developing novel indole derivatives that modulate key inflammatory pathways, such as NF-κB and COX-2. mdpi.com

For example, a series of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles were synthesized and screened for their in vitro anti-inflammatory activity against cytokines like tumor necrosis factor (TNF-α) and interleukin-6 (IL-6). innovareacademics.in Compounds with amino, methyl, methoxy (B1213986), hydroxyl, and fluoro groups showed better anti-inflammatory activity. innovareacademics.in Another study on indole-imidazolidine derivatives, specifically 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52), demonstrated a reduction in leukocyte migration and the release of TNF-α and IL-1β in animal models. nih.gov

Furthermore, some 1,2,4-triazole (B32235) derivatives incorporating an indole moiety have been investigated as inhibitors of cyclooxygenase (COX) enzymes. mdpi.com Certain compounds in this class exhibited better or comparable anti-inflammatory activity to celecoxib (B62257) and were effective in reducing the expression of pro-inflammatory mediators like PGE2, TNF-α, and IL-6. mdpi.com The immunomodulatory effects of some natural products containing indole-like structures have also been noted to suppress the production of Th2 cytokines and IgE. frontiersin.org

Table 4: Anti-inflammatory and Immunomodulatory Activity of Selected this compound Derivatives

| Compound/Series | Mechanism/Model | Key Findings | Reference(s) |

| 2-(Substituted phenyl)-1H-indoles | Cytokine production (TNF-α, IL-6) | Compounds with specific substitutions showed enhanced anti-inflammatory activity. | innovareacademics.in |

| Indole-imidazolidine derivatives | Leukocyte migration, TNF-α, and IL-1β release | Significant reduction in inflammatory markers. | nih.gov |

| 1,2,4-Triazole-indole hybrids | COX-1/COX-2 inhibition, pro-inflammatory mediator expression | Better or comparable activity to celecoxib; reduced PGE2, TNF-α, and IL-6. | mdpi.com |

| 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives | In-vivo anti-inflammatory activity | Showed potent anti-inflammatory effects with up to 90.5% inhibition. |

Neurobiological Applications and Neuroprotective Potential

The this compound core is integral to compounds with significant neurobiological and neuroprotective applications. ontosight.aiontosight.airesearchgate.net These derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov

Some indole derivatives have shown neuroprotective effects by countering reactive oxygen species (ROS) and mitigating neuroinflammation. nih.gov For instance, a series of synthetic indole–phenolic compounds demonstrated metal-chelating properties, strong antioxidant effects, and the ability to promote the disaggregation of amyloid-β fragments. nih.gov

Targeting Neurotransmitter Systems

Derivatives of this compound have been designed to interact with various neurotransmitter systems. Indole derivatives are known to modulate serotonin (B10506) receptors, which are crucial in mood and anxiety disorders. For example, 3-{4-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-butyl}-1H-indole-5-carboxylic acid amide and related compounds are studied for their potential to modulate serotonin receptors. ontosight.ai

Furthermore, a series of difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives have been developed as potent and selective 5-HT6 receptor antagonists. researchgate.net One such compound, with a Ki value of 0.52 nM for the 5-HT6 receptor, effectively reversed memory deficits in preclinical models and showed synergistic effects with donepezil. researchgate.net

Blood-Brain Barrier Penetration Studies

For a compound to be effective in treating central nervous system (CNS) disorders, it must be able to cross the blood-brain barrier (BBB). Several studies have assessed the BBB permeability of this compound derivatives. mdpi.com

In vitro studies using the Parallel Artificial Membrane Permeability Assay (PAMPA) have shown that some this compound derivatives can easily cross the BBB. researchgate.net For example, a series of this compound derivatives developed as p38α MAPK inhibitors were found to be capable of crossing the BBB. researchgate.net Similarly, indole-based multitarget inhibitors of cholinesterases and monoamine oxidase A/B, designed for Alzheimer's disease treatment, have demonstrated good BBB permeability in PAMPA assays. acs.org A series of novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives also demonstrated excellent blood-brain barrier penetration. researchgate.net

Table 5: Neurobiological and BBB Penetration Data for Selected this compound Derivatives

| Compound Series | Target/Application | BBB Penetration | Key Findings | Reference(s) |

| Difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indoles | 5-HT6 receptor antagonist | Excellent | Potent and selective antagonism; reversed memory deficits. | researchgate.net |

| This compound p38α MAPK inhibitors | Neuroinflammation | Permeable | Can cross the BBB and inhibit p38α MAPK. | researchgate.net |

| Indole-based cholinesterase and MAO inhibitors | Alzheimer's Disease | Permeable | Multitarget inhibitors with good BBB permeability. | acs.org |

| Indole–phenolic hybrids | Neuroprotection | Predicted to be permeable | Demonstrated antioxidant and anti-amyloid aggregation properties. | nih.gov |

Enzyme Inhibition Beyond Cancer and Infection

The therapeutic potential of this compound derivatives extends beyond their established roles in oncology and infectious diseases. Researchers have explored their capacity to inhibit other clinically relevant enzymes, revealing promising activities that could address a range of pathological conditions.

Derivatives of the indole nucleus have been recognized for their anticholinesterase properties, which are pivotal in the management of neurodegenerative diseases such as Alzheimer's disease. ijpsr.comrjpn.orghumanjournals.com The core structure of indole allows it to mimic protein structures and engage in reversible binding with enzymes. ijpsr.com A study on 4,6-dimethoxyindole-based hydrazide-hydrazones identified a potent anticholinesterase agent, methyl (E)-7-((2-benzoylhydrazono)methyl)-4,6-dimethoxy-1H-indole-2-carboxylate. rjpn.org Furthermore, 3-aryl-1-phenyl-1H-pyrazole derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) in the nanomolar range. nih.gov Specifically, compounds featuring an imine linker attached to the pyrazole (B372694) scaffold, such as N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine, were found to be highly effective inhibitors. nih.gov

Alpha-Glucosidase Inhibition:

This compound derivatives have emerged as significant inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govresearchgate.netgoogle.com Inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in diabetes mellitus. bohrium.com A series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids demonstrated excellent α-glucosidase inhibitory activity, with IC50 values ranging from 6.31 ± 0.03 to 49.89 ± 0.09 μM, far surpassing the standard drug, acarbose (B1664774) (IC50 = 750.0 ± 10.0 μM). nih.gov The compound (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl) phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-methoxyphenyl)acetamide was particularly potent, being approximately 118.8 times more effective than acarbose. nih.gov

Similarly, propanone-substituted indole derivatives have shown potent α-glucosidase inhibitory activity. google.com The presence of chloro-substituents on the phenyl ring of the 1,3-diphenylpropan-1-one moiety enhanced activity, as seen in compounds with IC50 values of 4.3 ± 0.13 μM and 15.6 ± 0.17 μM. google.com In another study, 1,3,5-triaryl-2-pyrazoline derivatives were synthesized and evaluated, with several compounds exhibiting strong α-glucosidase inhibition. acs.org Notably, compound 2o, with a 2-CF3 electron-withdrawing group on the phenyl ring, was identified as a potent dual inhibitor of both α-glucosidase and urease. acs.org

Urease Inhibition:

Urease is a virulence factor in some pathogenic bacteria, and its inhibition is a therapeutic strategy. researchgate.netnih.gov Indole-based derivatives have shown promise in this area. acs.org A series of indole derivatives bearing a substituted (E)-N′-benzylidene-acetohydrazide moiety exhibited significant urease inhibitory potential, with IC50 values ranging from 0.60 to 30.90 μM, which is more potent than the standard thiourea (B124793) (IC50 = 21.86 μM). acs.org The most active compound in this series featured a 3,4-dihydroxy substitution on the terminal phenyl ring. acs.org Furthermore, 1,3,5-triaryl-2-pyrazoline derivatives were also found to be significant urease inhibitors, with IC50 values between 9.13 ± 0.25 and 18.42 ± 0.42 μM. acs.org The inhibitory activity was influenced by the substituents on the aryl ring, with electron-donating groups generally leading to better outcomes than electron-withdrawing groups. acs.org

Anticholinesterase Activity

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the indole core and the N-phenyl ring. Structure-activity relationship (SAR) studies are crucial for understanding these effects and guiding the rational design of more potent and selective therapeutic agents.

SAR studies have revealed key insights into how substituent modifications affect the biological profiles of this compound analogues. For instance, in a series of 1H-indole-2-carboxamides evaluated as CB1 allosteric modulators, the potency was enhanced by a diethylamino group at the 4-position of the phenyl ring and a chloro or fluoro group at the C5 position of the indole ring. nih.gov The nature of the substituent at the C3 position of the indole ring also played a critical role. nih.gov

In the context of antimycobacterial activity, the presence of a methoxy group on the phenyl ring of 3-phenyl-1H-indoles was found to produce an effective molecule, whereas the absence of substituents significantly reduced activity. mdpi.com Conversely, an electron-withdrawing substituent at the same position diminished the molecule's ability to inhibit bacterial growth. mdpi.com The addition of a methyl group at the 2-position of the indole ring also influenced activity, with a trifluoromethyl group at the 4-position of the phenyl ring yielding a highly potent compound. mdpi.com

For α-glucosidase inhibitors, the substitution pattern on the phenyl ring is also critical. Propanone-substituted indoles with chloro atoms on the phenyl ring showed increased activity. google.com In a series of 1,3,5-triaryl-2-pyrazoline derivatives, electron-donating groups on the phenyl ring generally led to better urease inhibitory activity, while electron-withdrawing groups were also found to be effective for α-glucosidase inhibition. acs.org

The position of substituents on the indole ring itself is also a determining factor. Studies on cysteinyl leukotriene receptor 1 (CysLT1) antagonists showed that substitution at the 4-position of the indole ring was least favorable, while substitution at the 7-position was most favorable. researchgate.net

| Compound Series | Target | Favorable Substituents | Unfavorable/Less Favorable Substituents | Reference |

|---|---|---|---|---|

| 1H-Indole-2-carboxamides | CB1 allosteric modulators | 4-diethylamino on phenyl ring; 5-chloro or 5-fluoro on indole ring | nih.gov | |

| 3-Phenyl-1H-indoles | Antimycobacterial | 4-methoxy or 4-trifluoromethyl on phenyl ring | Unsubstituted phenyl ring; 4-methyl on phenyl ring | mdpi.com |

| Propanone-substituted indoles | α-Glucosidase | Chloro groups on phenyl ring | google.com | |

| 1,3,5-Triaryl-2-pyrazolines | Urease | Electron-donating groups on phenyl ring | acs.org | |

| Indole derivatives | CysLT1 antagonists | Substitution at indole position 7 | Substitution at indole position 4 | researchgate.net |

Scaffold derivatization is a key strategy for optimizing the therapeutic potential of 1-phenyl-1H-indoles. This involves modifying the core indole structure or attaching various pharmacophores to enhance activity and selectivity. The indole scaffold is considered a "privileged structure" due to its ability to bind to multiple receptors, making it a versatile template for drug design. ijpsr.comresearchgate.netresearchgate.net

One approach is the introduction of different heterocyclic or aromatic nuclei at the α or β position of the indole nucleus, which has been shown to modulate biological activity. rjptonline.org For example, the synthesis of indole-based hydrazide-hydrazone derivatives has led to potent anticholinesterase agents. mdpi.com Another strategy involves scaffold hopping, where the indole core is replaced with a bioisosteric analogue to improve properties. Azaaurones, where the oxygen in the aurone (B1235358) scaffold is replaced by nitrogen, are an example of this approach. unipa.it

The flexibility of the scaffold can also be modified. The introduction of a rotatable bond, such as a methylene unit, attached to a carbazole (B46965) (a related indole-containing structure) scaffold was explored to increase the binding ability to target proteins. frontiersin.org Furthermore, functionalization at different positions of the indole ring, such as the C-3 position with barbituric or thiobarbituric acid, has been used to enhance DNA binding affinity. researchgate.net

Optimization of the indole scaffold has also been applied to develop P-glycoprotein inhibitors to reverse multidrug resistance in cancer. Functionalization of the indole nitrogen of monoterpene indole alkaloids with N-phenethyl motifs significantly enhanced inhibitory activity. mdpi.com

Impact of Substituent Modifications on Biological Activity

Pharmacokinetics and ADME Studies of this compound Analogues

The pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound analogues are critical for their development as viable drug candidates. Several studies have utilized in silico and in vitro methods to predict and evaluate these properties.

In one study, the ADME properties of synthesized 1-(phenyl)-1H-indole analogues were predicted using the Swiss-ADME web tool. researchgate.netimpactfactor.orgresearchgate.net The results indicated that the compounds generally possessed favorable physicochemical and pharmacokinetic characteristics, with no violations of Lipinski's rule of five, suggesting good oral bioavailability. researchgate.net Another study on 2-phenyl-1H-indole derivatives as potential breast cancer inhibitors also predicted good absorption and oral bioavailability for the most promising ligands, which complied with Lipinski, Veber, and Egan rules. biointerfaceresearch.com

A series of N-substituted indole derivatives synthesized as potential anti-inflammatory and antioxidant agents also showed no violations of Lipinski's rule in ADME investigations, confirming their drug-like properties. eurekaselect.com The presence of a tertiary amine group in some 1H-Indole-4-methanol derivatives suggests potential basicity, which can influence their pharmacokinetic properties. ontosight.ai

However, unfavorable drug metabolism and pharmacokinetic (DMPK) properties can hinder the development of otherwise promising compounds. In the development of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity, the optimization work was halted despite in vivo efficacy due to unfavorable DMPK properties. acs.org

| Compound Series | ADME Prediction Tool | Key Findings | Reference |

|---|---|---|---|

| 1-(phenyl)-1H-indole analogues | Swiss-ADME | Favorable physicochemical and pharmacokinetic properties; No violations of Lipinski's rule. | researchgate.netimpactfactor.orgresearchgate.net |

| 2-phenyl-1H-indole derivatives | In silico prediction | Good absorption and oral bioavailability; Complied with Lipinski, Veber, and Egan rules. | biointerfaceresearch.com |

| N-substituted indole derivatives | In silico prediction | No violations of Lipinski's rule; Confirmed drug-like properties. | eurekaselect.com |

| 1H-indole-2-carboxamides | In vivo studies | Unfavorable DMPK properties led to discontinuation of development. | acs.org |

Absorption and Distribution Profiles

The absorption and distribution of a drug molecule determine its bioavailability and concentration at the target site. For this compound derivatives, these properties have been evaluated through computational models and in vitro assays, focusing on parameters like oral bioavailability, cell permeability, and plasma protein binding.

In silico studies on various this compound analogues predict good oral activity. jpionline.org For a series of [4-amino-3-(1H-indol-1-yl) phenyl] (4-hydroxyphenyl) methanone (B1245722) derivatives, predictions indicated good oral bioavailability, supported by octanol-water partition coefficients (log P) generally falling within acceptable ranges for drug molecules. jpionline.org Similarly, other research on different indole derivatives, including those fused with isoxazole, showed promising predicted oral absorbance, often in the range of 80–100%. isfcppharmaspire.com

Key factors influencing absorption and distribution include:

Caco-2 Permeability: This assay is a reliable indicator of human intestinal absorption. For [4-amino-3-(1H-indol-1-yl) phenyl] (4-hydroxyphenyl) methanone derivatives, Caco-2 permeability has been computationally assessed to predict their absorption potential. jpionline.orgjpionline.org

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, like albumin, affects its distribution. High PPB can limit the amount of free drug available to act on its target. For certain 4-amino-3-(1H-indol-1-yl) phenyl derivatives, the predicted PPB was high, ranging from 93% to 100%. jpionline.org While this indicates strong binding, it also suggests that the compounds can be effectively carried through the bloodstream. jpionline.org

Volume of Distribution (Vd): This parameter indicates how extensively a drug distributes into body tissues. A higher Vd value suggests more effective distribution to tissues compared to plasma. jpionline.org Studies on 4-amino-3-(1H-indol-1-yl) phenyl derivatives show a moderate distribution in tissues. jpionline.org

| Compound Series | Predicted Oral Bioavailability | Predicted Oral Absorbance (%) | Predicted Plasma Protein Binding (PPB) (%) | Key Findings Source |

|---|---|---|---|---|

| [4-amino-3-(1H-indol-1-yl) phenyl] (4-hydroxyphenyl) methanone derivatives | Good | Data Not Available | 93 - 100 | jpionline.org |

| Indole-isoxazole derivatives | Data Not Available | 80 - 100 | Data Not Available | isfcppharmaspire.com |

| 2-Phenyl-1H-indole analogs | Good | Data Not Available | Data Not Available | biointerfaceresearch.com |

Metabolism and Excretion Characteristics

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. For indole-based compounds, metabolism often involves oxidative processes. While specific metabolic pathways for the this compound core are not extensively detailed in dedicated studies, research on structurally related indole compounds provides a likely metabolic scheme.

A study on the novel bis-indole agent (3-(1H-indol-2-yl)phenyl)(1H-indol-2-yl)methanone (Indole 15) revealed that it undergoes extensive oxidative hydroxylation, followed by sulfation, as a primary metabolic route. spandidos-publications.com No metabolites from ketone reduction or glucuronide conjugation were identified for this compound. spandidos-publications.com This suggests that for complex indole derivatives, oxidation of the indole or associated phenyl rings is a key metabolic pathway.

In silico ADME predictions for various this compound derivatives often include assessments of their potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. These predictions help to identify which CYP isoenzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) might be involved in their metabolism and to flag potential drug-drug interactions.

Drug-likeness Assessment

"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. This assessment is often guided by established rules, such as Lipinski's Rule of Five.

Numerous in silico studies have confirmed the drug-like potential of this compound derivatives. impactfactor.orgbohrium.comeurekaselect.com A SwissADME analysis of a series of synthesized this compound analogues found that the compounds exhibited favorable physicochemical and pharmacokinetic features with zero violations of Lipinski's rule. researchgate.net Similarly, a separate study on indole-2-carboxamide derivatives found that several compounds adhered to Lipinski's rules with zero or only one violation, indicating they are likely to be orally active. mdpi.com Research on 2-phenyl-1H-indole analogs also showed compliance with Lipinski, Veber, and Egan rules, suggesting good oral bioavailability. biointerfaceresearch.com

Key parameters evaluated in these assessments include:

Molecular Weight (MW): Generally preferred to be <500 g/mol .

LogP (MLOGP): A measure of lipophilicity, ideally <5.

Hydrogen Bond Donors (HBD): Typically ≤5.

Hydrogen Bond Acceptors (HBA): Typically ≤10.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties, with values often desired to be <140 Ų.